molecular formula C9H7NO3 B6204888 7-amino-4-hydroxy-2H-chromen-2-one CAS No. 41896-03-1

7-amino-4-hydroxy-2H-chromen-2-one

Cat. No.: B6204888
CAS No.: 41896-03-1
M. Wt: 177.2
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Description

7-Amino-4-hydroxy-2H-chromen-2-one (C₇H₈N₂O₃) is a coumarin derivative characterized by an amino group at position 7 and a hydroxyl group at position 2. The amino and hydroxyl substituents in this compound enhance its hydrogen-bonding capacity, which may improve interactions with biological targets such as enzymes or receptors. Current research highlights its role as a synthetic precursor for hybrid molecules in drug discovery, particularly in creating derivatives with enhanced metabolic stability and bioactivity .

Properties

CAS No.

41896-03-1

Molecular Formula

C9H7NO3

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Pechmann Condensation for 4-Hydroxycoumarin Synthesis

The synthesis begins with the preparation of 4-hydroxycoumarin, a key precursor. The Pechmann reaction, involving the condensation of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate in concentrated sulfuric acid, yields 7-hydroxy-4-methylcoumarin. For 4-hydroxycoumarin (without the methyl group), alternative substrates such as 2’-hydroxyacetophenone and acylating agents (e.g., dimethyl carbonate) are employed under acidic conditions.

Reaction Conditions :

  • Temperature : 0–5°C during reagent addition, followed by 24-hour stirring at room temperature.

  • Workup : Precipitation in ice-water, alkaline dissolution, and acidification to isolate the product.

  • Yield : ~90% for 7-hydroxy-4-methylcoumarin.

Regioselective Nitration at Position 7

Introducing the nitro group at position 7 requires precise control. Nitration of 4-hydroxycoumarin with a nitric acid-sulfuric acid mixture typically produces a mixture of 6- and 8-nitro derivatives. To favor 7-nitration, directing groups or protective strategies may be necessary, though literature on this specific regioselectivity is limited.

Example Protocol :

  • Substrate : 4-Hydroxycoumarin (1 equiv).

  • Nitrating Agent : 65% HNO₃ (1.2 equiv) in H₂SO₄ at 0–10°C.

  • Outcome : Predominant formation of 6-nitro-4-hydroxycoumarin, with minor 8-nitro isomer.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid and ethanol. This method avoids over-reduction and ensures high purity.

Procedure :

  • Reagents : SnCl₂ (2.5 equiv), concentrated HCl, ethanol.

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Yield : 70–85% after recrystallization.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Recent advances employ green catalysts, such as biogenic ZnO nanoparticles, to enhance reaction efficiency and sustainability. These catalysts improve yields in Mannich-type reactions and reduce energy consumption.

Comparative Data :

ParameterTraditional Acid CatalysisBiogenic ZnO NPs
Temperature80–100°C50–60°C
Reaction Time24 hours2–4 hours
Yield70–80%85–90%
SolventH₂SO₄, ethanolWater/ethanol

Source: Adapted from

Protecting Group Strategies

To direct nitration to position 7, protective groups (e.g., acetyl or benzyl) on the 4-hydroxy moiety may be employed. Subsequent deprotection after nitration and reduction ensures target specificity.

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the Pechmann reaction using continuous flow systems enhances throughput and safety. Key advantages include:

  • Residence Time : 10–15 minutes vs. 24 hours in batch.

  • Yield Improvement : ~95% purity with automated control.

Green Chemistry Principles

Industrial methods prioritize solvent-free conditions or water-ethanol mixtures to minimize waste. Recyclable catalysts (e.g., ZnO NPs) reduce costs and environmental impact.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR :

    • Hydroxyl proton: δ 10.20–12.00 (singlet).

    • Aromatic protons: δ 6.50–8.50 (multiplet).

  • IR :

    • Lactone C=O: 1700–1720 cm⁻¹.

    • N–H stretch: 3200–3400 cm⁻¹.

Chromatographic Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms ≥98% purity. Mobile phases typically use acetonitrile-water gradients .

Chemical Reactions Analysis

Types of Reactions

7-amino-4-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

7-amino-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting pathways such as DNA gyrase inhibition and COX inhibition . Its fluorescent properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Structural analogs of 7-amino-4-hydroxy-2H-chromen-2-one differ in substituents at positions 3, 4, 6, 7, and 8, which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:

Substituent Variations and Pharmacological Profiles

7-Hydroxy-4-phenyl-2H-chromen-2-one
  • Structure : Hydroxyl at position 7, phenyl at position 3.
  • Activities: Exhibits anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.
7-Hydroxy-4-methyl-2H-chromen-2-one
  • Structure : Hydroxyl at position 7, methyl at position 4.
  • Activities : Demonstrates cytotoxic and bactericidal properties. The methyl group increases lipophilicity, which may enhance cellular uptake but reduce solubility compared to hydroxyl-substituted analogs .
7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one
  • Structure : Hydroxyl at position 7, methoxy at position 6, methyl at position 4.
  • Activities: Methoxy groups are known to improve metabolic stability by resisting oxidative degradation.
7-(Diethylamino)-4-methyl-3-(thiophen-2-yl)-2H-chromen-2-one
  • Structure: Diethylamino at position 7, methyl at position 4, thiophene at position 3.
  • The thiophene moiety may facilitate aromatic stacking interactions in drug-receptor binding .
7-Chloro-4-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • Structure : Chlorine at position 7, hydroxyl at position 4, 4-methoxyphenyl at position 3.
  • Activities : Chlorine acts as a bioisostere for hydrogen, improving metabolic stability and potency. The methoxyphenyl group may contribute to selective enzyme inhibition .

Structural and Functional Analysis

Key Substituent Effects :
  • Position 4: Hydroxyl or methyl groups at this position influence solubility and hydrogen-bonding capacity. Hydroxyl derivatives (e.g., this compound) are more polar, whereas methyl or phenyl substituents enhance lipophilicity .
  • Position 7: Amino groups improve binding affinity through hydrogen bonding, while hydroxy or halogen substituents modulate electronic properties and metabolic stability .
  • Position 3/6 : Methoxy or thiophene groups at these positions alter steric and electronic profiles, affecting target selectivity and resistance to degradation .
Research Findings :
  • Anticancer Activity : 7-Hydroxy-4-phenyl derivatives show promise in inhibiting extracellular proteins involved in cancer metastasis .
  • Antimicrobial Activity : Methyl-substituted coumarins (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) exhibit bactericidal effects against Gram-positive pathogens .
  • Hybrid Molecules : Derivatives combining coumarin scaffolds with bioisosteres like chlorine or thiophene demonstrate enhanced pharmacokinetic profiles in preclinical studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-amino-4-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reducing nitro precursors (e.g., 7-nitro-4-hydroxy-2H-chromen-2-one) using iron powder in glacial acetic acid under reflux . Optimization includes adjusting reaction time (typically 4–6 hours) and solvent choice (e.g., dioxane for solubility control). Post-synthesis purification via recrystallization (e.g., benzene) or column chromatography (petroleum ether/ethyl acetate gradients) improves yield and purity .
  • Key Considerations : Monitor reaction progress using TLC and ensure anhydrous conditions to avoid side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., amino and hydroxyl proton signals at δ 5.2–6.8 ppm) and aromatic ring integrity .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.2) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .
    • Data Interpretation : Cross-reference with computational predictions (e.g., PubChem data) to resolve ambiguities .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254–310 nm) .
  • Stability Testing : Store samples in amber vials at –20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, benzyl groups) and compare bioactivity profiles. For example, a benzyl group at position 3 enhances antimicrobial activity, while ethyl groups reduce cytotoxicity .
  • Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for anticancer potency) to quantify discrepancies .
    • Case Study : Inconsistent anticancer results may arise from assay-specific conditions (e.g., cell line variability, incubation time). Validate findings across multiple models .

Q. How can computational tools predict the interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen-bonding interactions with the hydroxyl and amino groups .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify key residues in target proteins .
    • Validation : Cross-correlate with experimental data (e.g., enzyme inhibition assays) .

Q. What experimental designs are optimal for derivatizing this compound to enhance bioavailability?

  • Methodology :

  • Prodrug Synthesis : Acetylate the hydroxyl group to improve lipophilicity, followed by enzymatic hydrolysis studies in plasma .
  • Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
    • Analytical Validation : Use logP calculations (e.g., XLogP3) and Caco-2 cell permeability assays .

Q. How do substituent positions influence the compound’s fluorescence properties for imaging applications?

  • Methodology :

  • Spectral Analysis : Measure fluorescence emission (λ_em = 400–450 nm) and quantum yield using a spectrofluorometer. Compare with analogs (e.g., 7-hydroxy-4-methylcoumarin) .
  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) redshift emission, while electron-withdrawing groups (e.g., –Cl) reduce intensity .

Methodological Considerations for Data Interpretation

  • Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve electron density ambiguities, particularly for the amino-hydroxyl moiety .
  • Handling Bioactivity Data : Apply multivariate statistical analysis (e.g., PCA) to disentangle substituent effects from assay noise .

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